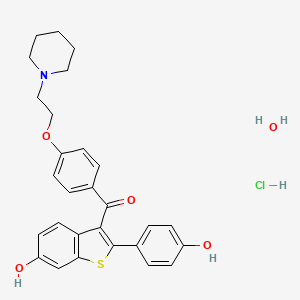

Raloxifene hydrochloride hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Raloxifene hydrochloride hydrate is a useful research compound. Its molecular formula is C28H30ClNO5S and its molecular weight is 528.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Demethylation and Acetylation

The synthesis begins with 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene undergoing demethylation in pyridine hydrochloride to yield 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene . Subsequent acetylation with acetic anhydride produces 6-acetoxy-2-(4-acetoxyphenyl)benzo[b]thiophene .

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Demethylation | Pyridine, HCl, 170–180°C | 91.1% | |

| Acetylation | Acetic anhydride, triethylamine | 95% |

Acylation with 4-(2-Piperidinoethoxy)benzoyl Chloride

The acetylated intermediate reacts with 4-(2-piperidinoethoxy)benzoyl chloride in methylene chloride using AlCl₃ as a catalyst to form 6-acetoxy-2-(4-acetoxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene .

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ |

| Solvent | CH₂Cl₂ |

| Temperature | 15–30°C |

| Yield | ~65–70% |

Hydrolysis to Raloxifene Hydrochloride

Hydrolysis of the acetyl groups is achieved using NaOH in methanol, followed by acidification with concentrated HCl to yield raloxifene hydrochloride . Crystallization from methanol produces the monohydrate form with >99.7% purity .

6 Acetoxy intermediateNaOH methanol Raloxifene free baseHClRaloxifene hydrochloride monohydrate

Phase II Metabolism (Glucuronidation)

Raloxifene undergoes extensive first-pass metabolism via glucuronidation at the 4'- and 6-hydroxyl groups . Key metabolites include:

-

Raloxifene-4'-glucuronide

-

Raloxifene-6-glucuronide

-

Raloxifene-6,4'-diglucuronide

| Metabolite | Enzyme | Bioactivity |

|---|---|---|

| 4'-Glucuronide | UGT1A1, UGT1A8 | Inactive |

| 6-Glucuronide | UGT1A10 | Inactive |

Enterohepatic Recirculation

Glucuronides are excreted into bile, hydrolyzed back to raloxifene in the gut, and reabsorbed, contributing to a plasma half-life of 27.7 hours .

Thermal Stability

The monohydrate form exhibits superior stability compared to anhydrous raloxifene hydrochloride. Thermal gravimetric analysis (TGA) shows a 5.5–6.0% weight loss at 195°C , corresponding to dehydration .

| Property | Value |

|---|---|

| Dehydration Onset | 195°C |

| Residual Solvents | <5 ppm Al, <880 ppm DMF |

Hydrolytic Stability

In aqueous solutions, raloxifene hydrochloride hydrate undergoes pH-dependent hydrolysis. Acidic conditions (pH <3) stabilize the compound, while alkaline conditions accelerate degradation .

Reaction with Boron Trichloride

A key step in alternative syntheses involves boron trichloride-mediated demethylation of methoxy precursors in dichloromethane, followed by quenching with methanol .

6 Methoxy analogBCl CH Cl 6 Hydroxy intermediateMeOHRaloxifene precursor

Comparative Reaction Pathways

The synthesis of this compound avoids toxic solvents like N,N-dimethylformamide (DMF), which is restricted to <880 ppm under ICH guidelines . Modern methods prioritize:

-

Green solvents (methanol/water mixtures)

-

High-yield crystallizations (up to 99.7% purity)

Structural Modifications

Modification of the 6-hydroxy group to methoxy (as in 6′-methoxy raloxifene analog ) reduces estrogen receptor binding affinity but enhances metabolic stability .

Propriétés

Formule moléculaire |

C28H30ClNO5S |

|---|---|

Poids moléculaire |

528.1 g/mol |

Nom IUPAC |

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone;hydrate;hydrochloride |

InChI |

InChI=1S/C28H27NO4S.ClH.H2O/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;;/h4-13,18,30-31H,1-3,14-17H2;1H;1H2 |

Clé InChI |

YFADBTZUWTYIFR-UHFFFAOYSA-N |

SMILES canonique |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.O.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.